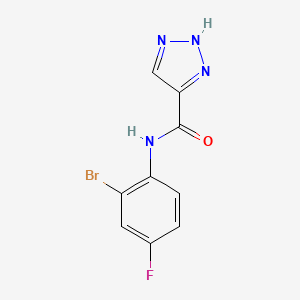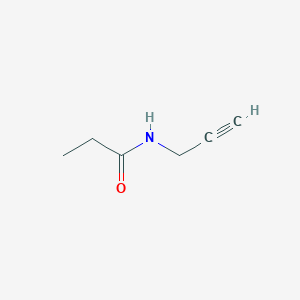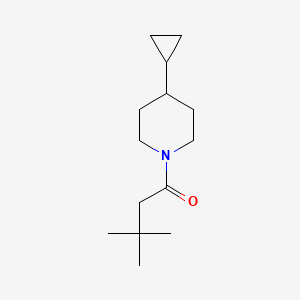
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one, also known as CPP or Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has been reported to have stimulant and empathogenic effects similar to those of MDMA (3,4-methylenedioxymethamphetamine), a commonly used recreational drug. CPP is a relatively new drug and has only recently gained popularity among drug users. It is important to study the chemical properties and effects of CPP in order to understand its potential uses and dangers.
作用机制
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy. The exact mechanism of action of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one is not fully understood, but it is thought to involve the activation of the reward pathway in the brain.
Biochemical and physiological effects:
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can lead to addiction, cognitive impairment, and psychiatric disorders.
实验室实验的优点和局限性
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has several advantages as a research tool, including its ability to mimic the effects of other cathinones and its relatively low cost. However, there are also several limitations to its use. For example, 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic drug that has not been extensively studied in humans, so its long-term effects are not well understood. Additionally, the purity and quality of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can vary depending on the source, which can make it difficult to compare results across studies.
未来方向
There are several areas of research that could be explored in the future regarding 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one. One potential direction is to investigate the effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one on different neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, more research is needed to understand the long-term effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one use and its potential for addiction. Finally, studies could be conducted to compare the effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one to other cathinones and to other stimulant drugs such as cocaine and amphetamines.
合成方法
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can be synthesized by using a variety of methods, including the reduction of 4-cyclopropyl-2-nitroaniline with sodium borohydride, followed by reaction with 3,3-dimethylbutanone in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 4-cyclopropyl-2-nitroaniline with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine.
科学研究应用
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones such as methylone and ethylone. 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that are associated with pleasure, mood, and arousal.
属性
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-14(2,3)10-13(16)15-8-6-12(7-9-15)11-4-5-11/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAKXXVIAVCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2959907.png)
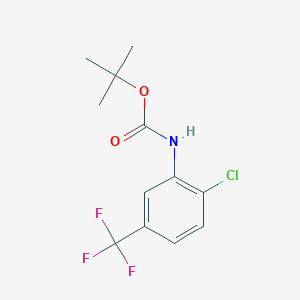
![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)
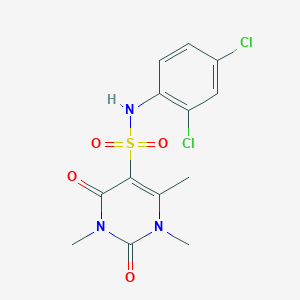
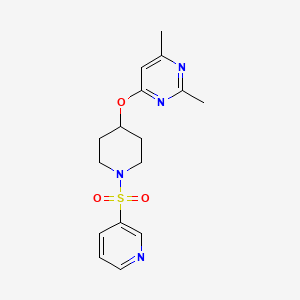
![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)
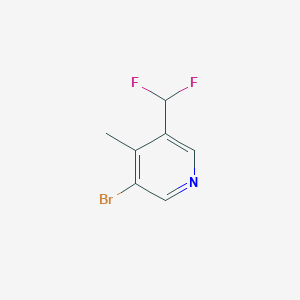
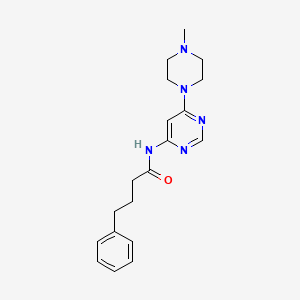
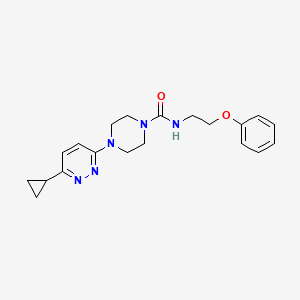
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)
![[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2959924.png)
